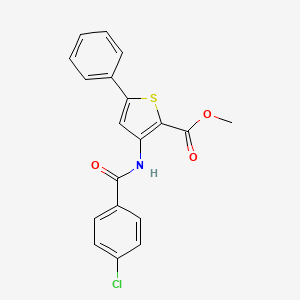

methyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate

Overview

Description

“Methyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate” is a chemical compound with the CAS Number: 544421-24-1. It has a molecular weight of 295.75 and its IUPAC name is methyl 3-[(4-chlorobenzoyl)amino]-2-thiophenecarboxylate .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-alkyl-2-(substitutedbenzamido) benzamides and methyl 2-(2-(substitutedbenzamido) benzamido) alkanoates were prepared by either the reaction of amines or amino acid esters with benzoxazine derivatives or the DCC coupling of 2-substitutedbenzamido benzoic acid with amines or amino acid esters .Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C13H10ClNO3S . The InChI Code for this compound is 1S/C13H10ClNO3S/c1-18-13(17)11-10(6-7-19-11)15-12(16)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,16) .Chemical Reactions Analysis

While specific chemical reactions involving “methyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate” are not available, related compounds have been involved in various chemical reactions. For instance, the reaction of amines or amino acid esters with benzoxazine derivatives has been used to prepare similar compounds .Scientific Research Applications

Anti-Trypanosomal Activity

- Application : Methyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate has demonstrated potent trypanocidal activity against T. cruzi strains. Specifically, three related compounds (14, 18, and 19) containing a para-aminobenzoic acid moiety exhibited remarkable efficacy. Their lysis concentration of 50% of the population (LC50) was less than 0.15 µM on the NINOA strain and less than 0.22 µM on the INC-5 strain .

Trans-Sialidase Inhibition

- Application : Compound 18, derived from methyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate, exhibited moderate inhibition (47%) of trans-sialidase activity. Its binding model resembled that of DANA (pattern A) .

FXa Inhibition

- Application : Novel derivatives, including 2-(4-chlorobenzamido)-3-methyl-N-(4-(2-oxopyridin-1(2H)-yl)phenyl)benzamide, have been synthesized. These compounds exhibit FXa inhibition properties .

Pharmaceutical Testing

Safety and Hazards

The safety information available indicates that this compound has been classified under the GHS07 pictogram with the signal word “Warning”. Hazard statements include H302, H312, and H332. Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name |

methyl 3-[(4-chlorobenzoyl)amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO3S/c1-24-19(23)17-15(11-16(25-17)12-5-3-2-4-6-12)21-18(22)13-7-9-14(20)10-8-13/h2-11H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLIGIWPLLWKFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(propan-2-yl)piperazin-1-yl]pyrazine](/img/structure/B6508856.png)

![ethyl 1-[(3-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B6508863.png)

![1-[(furan-2-yl)methyl]-3-({3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)urea](/img/structure/B6508871.png)

![ethyl 2-{2-[(4-fluorophenyl)methyl]-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl}acetate](/img/structure/B6508878.png)

![4-(benzenesulfonyl)-1-[(4-methylphenyl)methyl]-3-(methylsulfanyl)-1H-pyrazol-5-amine](/img/structure/B6508904.png)

![2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B6508942.png)

![N-(2-methoxyphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6508949.png)

![2-{[5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6508961.png)

![2-{[5-(4-fluorophenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6508966.png)